2-(Benzylsulfanyl)-5-[3-methyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol
Description
2-(BENZYLSULFANYL)-5-{[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDINE-4,6-DIOL is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a methyl-propan-2-yloxyphenyl group, and a pyrimidine ring
Properties
Molecular Formula |
C22H24N2O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-hydroxy-5-[(3-methyl-4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H24N2O3S/c1-14(2)27-19-10-9-17(11-15(19)3)12-18-20(25)23-22(24-21(18)26)28-13-16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3,(H2,23,24,25,26) |
InChI Key |
VDPXLAHLNQZUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=C(N=C(NC2=O)SCC3=CC=CC=C3)O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-5-{[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDINE-4,6-DIOL typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the benzylsulfanyl and methyl-propan-2-yloxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-5-{[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDINE-4,6-DIOL can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-(BENZYLSULFANYL)-5-{[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDINE-4,6-DIOL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-5-{[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDINE-4,6-DIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
2-BENZYLSULFANYL-3-PHENYL-3H-QUINAZOLIN-4-ONE: This compound shares the benzylsulfanyl group but has a different core structure.
4-[2-(BENZYLSULFANYL)PHENYL]-1-METHYL-4H-1,2,4-TRIAZOL-1-IUM: Another compound with a benzylsulfanyl group but a different heterocyclic ring.
Uniqueness
2-(BENZYLSULFANYL)-5-{[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDINE-4,6-DIOL is unique due to its specific combination of functional groups and its pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
